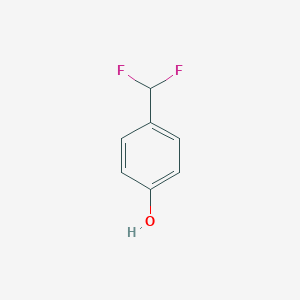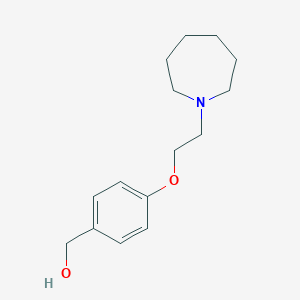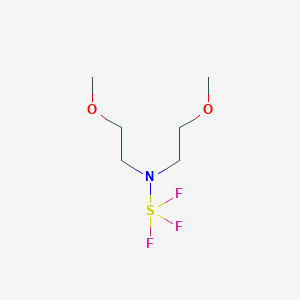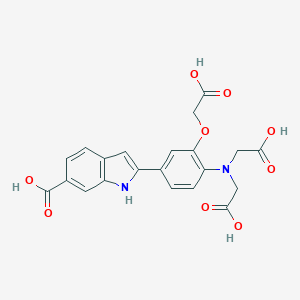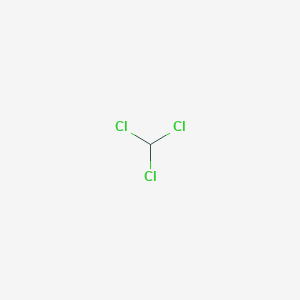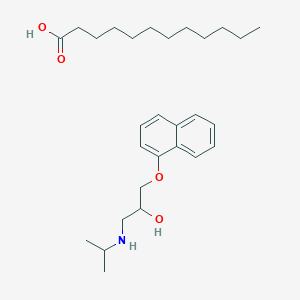
Propranolol laurate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propranolol laurate is a beta-blocker drug that is used to treat various medical conditions such as high blood pressure, angina, and arrhythmias. It is a long-acting formulation of propranolol, which means that it stays in the body for an extended period, allowing for once-daily dosing. In
Mécanisme D'action
Propranolol laurate works by blocking the beta-adrenergic receptors in the body. These receptors are responsible for the effects of adrenaline and noradrenaline, which are hormones that increase heart rate, blood pressure, and respiratory rate. By blocking these receptors, propranolol laurate reduces the effects of these hormones, leading to a decrease in heart rate, blood pressure, and respiratory rate.
Effets Biochimiques Et Physiologiques
Propranolol laurate has several biochemical and physiological effects on the body. It reduces the production of adrenaline and noradrenaline, which leads to a decrease in heart rate, blood pressure, and respiratory rate. It also reduces the release of renin, which is an enzyme that increases blood pressure. In addition, it increases the production of nitric oxide, which is a vasodilator that helps to relax blood vessels and improve blood flow.
Avantages Et Limitations Des Expériences En Laboratoire
Propranolol laurate has several advantages and limitations for lab experiments. One advantage is that it is a long-acting formulation, which allows for once-daily dosing. This makes it easier to administer and reduces the risk of errors in dosing. Another advantage is that it is well-tolerated and has a low incidence of side effects. However, one limitation is that it is not water-soluble, which can make it difficult to administer in certain experiments. In addition, it may not be suitable for experiments that require rapid changes in heart rate or blood pressure.
Orientations Futures
There are several future directions for the study of propranolol laurate. One direction is to explore its potential use in the treatment of anxiety disorders and PTSD. Another direction is to study its effects on cognitive function and memory. Additionally, it may be worthwhile to investigate its potential use in the treatment of migraines and other types of headaches. Finally, further research is needed to explore its potential use in the treatment of other medical conditions, such as heart failure and pulmonary hypertension.
Conclusion:
Propranolol laurate is a beta-blocker drug that has been extensively studied for its potential use in the treatment of various medical conditions. It is synthesized by esterifying propranolol with lauric acid and has several biochemical and physiological effects on the body. While it has several advantages for lab experiments, it also has limitations that must be considered. There are several future directions for the study of propranolol laurate, and further research is needed to explore its full potential.
Méthodes De Synthèse
Propranolol laurate is synthesized by esterifying propranolol with lauric acid. The reaction takes place in the presence of a catalyst, typically sulfuric acid. The resulting product is a white to off-white powder that is insoluble in water but soluble in organic solvents.
Applications De Recherche Scientifique
Propranolol laurate has been extensively studied for its potential use in the treatment of various medical conditions. It has been shown to be effective in reducing blood pressure, decreasing heart rate, and improving cardiac function. In addition, it has been studied for its potential use in the treatment of anxiety disorders, post-traumatic stress disorder (PTSD), and migraine headaches.
Propriétés
Numéro CAS |
138656-55-0 |
|---|---|
Nom du produit |
Propranolol laurate |
Formule moléculaire |
C28H45NO4 |
Poids moléculaire |
459.7 g/mol |
Nom IUPAC |
dodecanoic acid;1-naphthalen-1-yloxy-3-(propan-2-ylamino)propan-2-ol |
InChI |
InChI=1S/C16H21NO2.C12H24O2/c1-12(2)17-10-14(18)11-19-16-9-5-7-13-6-3-4-8-15(13)16;1-2-3-4-5-6-7-8-9-10-11-12(13)14/h3-9,12,14,17-18H,10-11H2,1-2H3;2-11H2,1H3,(H,13,14) |
Clé InChI |
CAWRJDLZCQEKMX-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCC(=O)O.CC(C)NCC(COC1=CC=CC2=CC=CC=C21)O |
SMILES canonique |
CCCCCCCCCCCC(=O)O.CC(C)NCC(COC1=CC=CC2=CC=CC=C21)O |
Synonymes |
propranolol dodecanoate propranolol laurate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



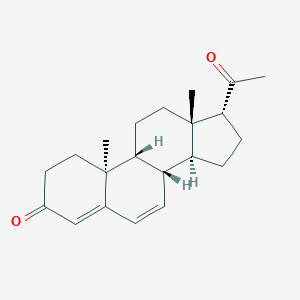
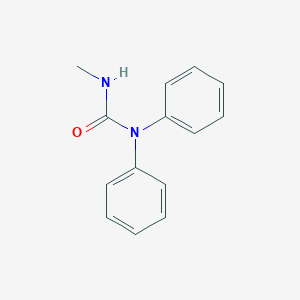
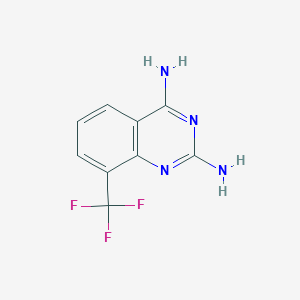
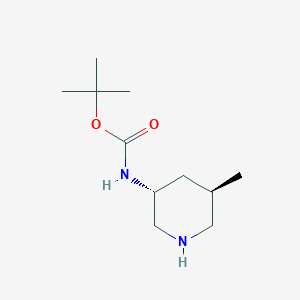
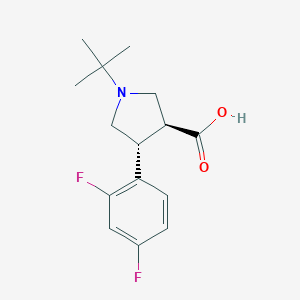
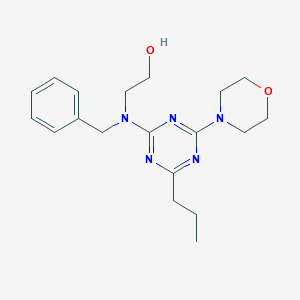
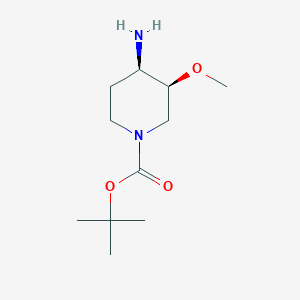
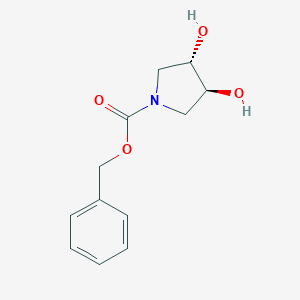
![(3S,8R,9S,10R,13S,14S)-17-Iodo-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B151588.png)
